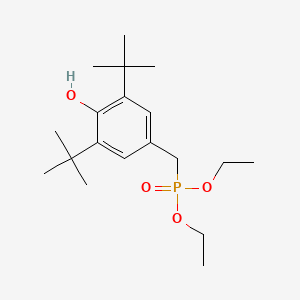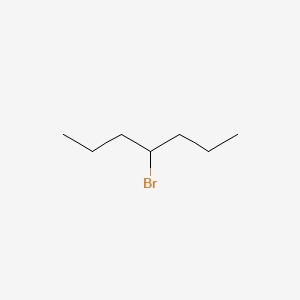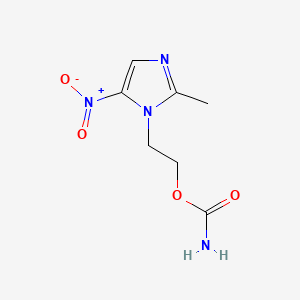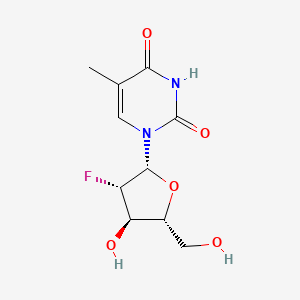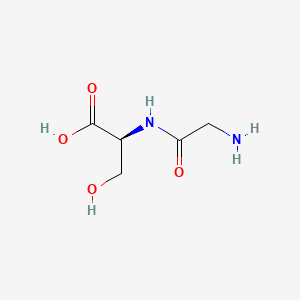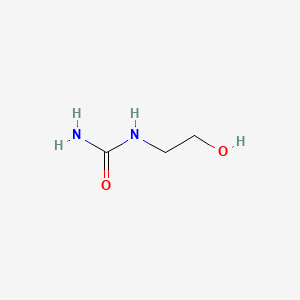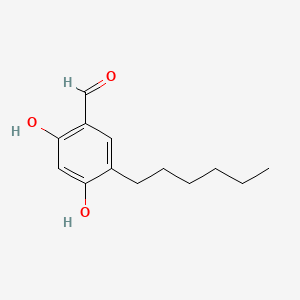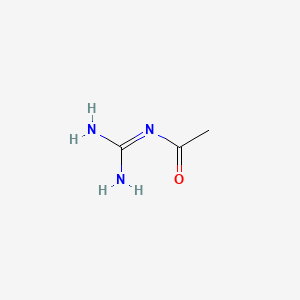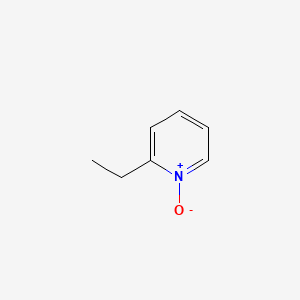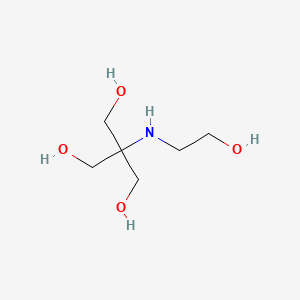
2-((2-羟乙基)氨基)-2-(羟甲基)丙烷-1,3-二醇
描述
The compound "2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol" is a derivative of 2-amino-1,3-propane diols, which serve as a versatile platform for the synthesis of various functional compounds. These diols can be chemically modified to produce a range of functional cyclic carbonate monomers and polymers with potential applications in biomedical and environmentally friendly products .
Synthesis Analysis
The synthesis of derivatives of 2-amino-1,3-propane diols typically involves a two-step strategy. Initially, the amino group is reacted with electrophiles to yield functional diol intermediates. These intermediates are then cyclized to form functional aliphatic cyclic carbonate monomers . In another synthesis approach, 2-amino-2-(diphenylamino)-propane-1,3-diol is prepared by reacting 2-amino-2`bromo-1,3-propane diol with diphenylamine in alcohol . Additionally, Schiff base compounds have been synthesized using 2-amino-2-hydroxymethyl-propane-1,3-diol as a starting material, followed by reduction to obtain the desired products .
Molecular Structure Analysis
The molecular structure of derivatives of 2-amino-1,3-propane diols can be characterized using techniques such as NMR and IR spectroscopy . The crystal structure of related host compounds, such as 2,2-di(p-hydroxyphenyl)propane, has been determined, showing high inclusion ability towards various guest molecules . Similarly, the crystal structure of a dinuclear cobalt(III) complex derived from a Schiff base ligand based on 2-amino-1,3-propane diol has been elucidated, revealing an octahedral coordination around the cobalt atoms .
Chemical Reactions Analysis
The chemical reactivity of 2-amino-1,3-propane diol derivatives includes their ability to form complexes with metal ions such as nickel(II), copper(II), and zinc(II) . These compounds can also undergo electrophilic reactions, as demonstrated by the synthesis of various stereoisomers with different configurations at the dioxane ring . The Schiff base ligands derived from these diols can coordinate with copper(II) to form various coordination compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-1,3-propane diol derivatives are influenced by their molecular structure and the functional groups present. The protonation constant of the ligand and the formation constants of metal complexes have been determined using potentiometric techniques, indicating the ligand's ability to bind with metal ions . The thermal stability and decomposition pathways of coordination compounds derived from these diols have been studied, showing dehydration and thermal decomposition steps .
科学研究应用
合成方法:化合物2-((2-羟乙基)氨基)-2-(羟甲基)丙烷-1,3-二醇及其衍生物已通过各种方法合成。一种方法涉及在室温下使用乙醇作为溶剂,利用3,5-二溴水杨醛和2-氨基-2-羟甲基丙烷-1,3-二醇作为原料(Xu Yong-hong, 2008)。另一种合成方法报告了从TRIS [2-氨基-2-(羟甲基)丙烷-1,3-二醇]开始的四步合成,以产生在C-5位置单官能化的3-氧杂-7-硫杂-1-氮杂双环[3.3.0]-5-辛烷(But et al., 2010)。
化学性质和相互作用:该化合物与Cu(II)等过渡金属离子发生相互作用,影响这些离子与生物分子的相互作用。这特别重要,因为该化合物在生化缓冲液中被大量使用。研究提供了关于涉及该化合物的铜配合物的化学计量、稳定性和反应性的详细见解(Nagaj et al., 2013)。
磁性能和复合物合成:在磁性和材料科学领域,该化合物已被用于合成新型复合物。例如,它与铁(III)羧酸盐的相互作用导致高核复合物的组装,展示了其在创建具有特定磁性能的材料中的实用性(Ferguson et al., 2008)。
在催化中的应用:该化合物的衍生物已被用于合成各种催化剂。例如,使用从该化合物衍生的席夫碱配体合成了二核复合物,显示出不同的形态和大小,影响了醇氧化反应中的催化效率(Majumder et al., 2017)。
属性
IUPAC Name |
2-(2-hydroxyethylamino)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO4/c8-2-1-7-6(3-9,4-10)5-11/h7-11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWJRAWXTDGSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064635 | |
| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol | |
CAS RN |
7343-51-3 | |
| Record name | 2-[(2-Hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7343-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-((2-hydroxyethyl)amino)-2-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediol, 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((2-HYDROXYETHYL)AMINO)-2-(HYDROXYMETHYL)-1,3-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CGV8R43A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



